4-Methyl-2-phenyl-1,3-dioxane
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Overview
Description
1,3-Dioxane, 4-methyl-2-phenyl- is a bioactive chemical.
Scientific Research Applications
NMR and ESR Studies
- NMR Experiments : 4-Phenyl-6-methyl-1,3-dioxane, a compound related to 4-Methyl-2-phenyl-1,3-dioxane, has been studied using NMR, revealing insights into its conformational energy and long-range couplings (Feeney, Anteunis, & Swaelens, 2010).
- ESR Studies : The 4-phenyl-1,3-dioxane anion, closely related to the compound , shows effects attributed to restricted rotation between the dioxane and benzene rings, with detailed insights into its preferential conformation and electron delocalization (Iwaizumi, Matsuzaki, & Isobe, 1972).
Catalysis and Reaction Studies
- Catalytic Cleavage : Studies on catalytic cleavage of 4-Phenyl-1,3-dioxane and its derivatives, including 4-Methyl-4-phenyl-1,3-dioxane, have shown how they can be converted into primary alcohols and other compounds using different catalysts (Červený, Marhoul, & Růžička, 1977).
Material Science Applications
- Ferroelectric Liquid Crystal Materials : Research has been conducted on compounds like (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-Methylbutoxy)benzoates, which exhibit ferroelectric liquid-crystal behavior. This research is vital for understanding the properties and potential applications of this compound derivatives in material sciences (Haramoto & Kamogawa, 1990).
Conformational Analysis
- Conformational Dynamics : Extensive research on the conformational dynamics of dioxane derivatives, including studies on 4-phenyl-1,3-dioxane, provide insights into the structural behaviors and potential energy surfaces of these molecules (Kuznetsov, Alekseeva, 2003).
Structural and Stereochemical Studies
- X-ray and Mass Spectrometry : Structural investigations of 1,3-dioxane derivatives, including 4-phenyl-1,3-dioxane, have been carried out using techniques like X-ray diffraction and mass spectrometry, revealing details about their stereochemistry and conformational equilibriums (Harja, Bettendorf, Grosu, & Dincă, 2008).
Properties
CAS No. |
774-44-7 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
NJDSRMVYAFOBIZ-UHFFFAOYSA-N |
SMILES |
CC1CCOC(O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCOC(O1)C2=CC=CC=C2 |
Appearance |
Solid powder |
27098-20-0 774-44-7 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-Dioxane, 4-methyl-2-phenyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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